molecular formula C16H17N3O6 B12907087 5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentyl 4-nitrobenzoate CAS No. 4337-23-9

5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentyl 4-nitrobenzoate

Cat. No.: B12907087
CAS No.: 4337-23-9
M. Wt: 347.32 g/mol
InChI Key: SHDBEKXBKNFOPE-UHFFFAOYSA-N
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Description

“5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentyl 4-nitrobenzoate” is a synthetic organic compound that belongs to the class of pyrimidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentyl 4-nitrobenzoate” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting from a suitable precursor such as urea or thiourea, the pyrimidine ring can be constructed through cyclization reactions.

    Attachment of the Pentyl Chain: The pentyl chain can be introduced via alkylation reactions using appropriate alkyl halides.

    Esterification with 4-Nitrobenzoic Acid: The final step involves esterification of the pyrimidine derivative with 4-nitrobenzoic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various substitution reactions.

    Substitution: The pyrimidine ring and the ester linkage can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, alcohols.

Major Products

    Oxidation Products: Nitroso derivatives, hydroxylamine derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted pyrimidine and ester derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, pyrimidine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. The nitrobenzoate moiety may also contribute to biological activity, making this compound a candidate for drug discovery and development.

Medicine

Medicinally, compounds with pyrimidine and nitrobenzoate groups have been investigated for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar therapeutic applications.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its potential chemical reactivity and stability.

Mechanism of Action

The mechanism of action of “5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentyl 4-nitrobenzoate” would depend on its specific biological target. Generally, pyrimidine derivatives can interact with nucleic acids or proteins, affecting cellular processes. The nitrobenzoate group may also play a role in redox reactions within cells, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentyl benzoate
  • 5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentyl 4-methylbenzoate
  • 5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentyl 4-chlorobenzoate

Uniqueness

The presence of the nitro group in “5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentyl 4-nitrobenzoate” distinguishes it from other similar compounds. This functional group can significantly influence the compound’s reactivity and biological activity, making it unique in its class.

Properties

CAS No.

4337-23-9

Molecular Formula

C16H17N3O6

Molecular Weight

347.32 g/mol

IUPAC Name

5-(2,4-dioxopyrimidin-1-yl)pentyl 4-nitrobenzoate

InChI

InChI=1S/C16H17N3O6/c20-14-8-10-18(16(22)17-14)9-2-1-3-11-25-15(21)12-4-6-13(7-5-12)19(23)24/h4-8,10H,1-3,9,11H2,(H,17,20,22)

InChI Key

SHDBEKXBKNFOPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCCCCN2C=CC(=O)NC2=O)[N+](=O)[O-]

Origin of Product

United States

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